molecular formula C10H11N4Na4O13P3 B12077016 Purine riboside-5'-triphosphate

Purine riboside-5'-triphosphate

Cat. No.: B12077016
M. Wt: 580.09 g/mol
InChI Key: MVLIGYOSEAYNOT-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purine riboside-5’-triphosphate (PRTP) is a nucleotide derivative composed of a purine base (adenine or guanine), a ribose sugar, and three phosphate groups. It plays crucial roles in cellular processes, including energy transfer, RNA synthesis, and signaling pathways.

Preparation Methods

Synthetic Routes::

    De Novo Synthesis:

    Chemical Synthesis:

Industrial Production::
  • PRTP is not produced industrially in large quantities due to its biological significance and availability through cellular processes.

Chemical Reactions Analysis

Reactions::

  • PRTP participates in various biochemical reactions:

      Phosphorylation: PRTP serves as a phosphate donor in ATP-dependent reactions.

      RNA Synthesis: PRTP is incorporated into RNA during transcription.

      Signaling Pathways: GTP, a form of PRTP, is involved in G protein signaling.

  • Common reagents include ATPase enzymes, RNA polymerases, and GTP-binding proteins.
  • Major products include RNA strands containing PRTP.

Scientific Research Applications

    Biochemistry and Cell Biology:

Mechanism of Action

    Energy Transfer: PRTP participates in energy transfer reactions (e.g., ATP hydrolysis) by providing high-energy phosphate bonds.

    Cell Signaling: GTP (a form of PRTP) is crucial for G protein-mediated signaling pathways.

Comparison with Similar Compounds

    ATP (Adenosine Triphosphate):

    GTP (Guanosine Triphosphate):

Properties

Molecular Formula

C10H11N4Na4O13P3

Molecular Weight

580.09 g/mol

IUPAC Name

tetrasodium;[[(3,4-dihydroxy-5-purin-9-yloxolan-2-yl)methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N4O13P3.4Na/c15-7-6(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14;;;;/h1,3-4,6-8,10,15-16H,2H2,(H,20,21)(H,22,23)(H2,17,18,19);;;;/q;4*+1/p-4

InChI Key

MVLIGYOSEAYNOT-UHFFFAOYSA-J

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.